6-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
6-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is a complex heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a trifluoromethyl group and a pyridazine ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common approach involves the reaction of 4,6-dimethylpyrimidine-2-thiol with a suitable triazole derivative under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced sulfur-containing derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols, and halides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as a bioactive molecule with applications in the study of enzyme inhibition and protein interactions.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including enzyme inhibition, modulation of signaling pathways, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazole and pyrimidine rings but differs in the arrangement and substitution patterns.
Uniqueness
6-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-(4,6-dimethylpyrimidin-2-yl)sulfanyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N6S/c1-6-5-7(2)17-11(16-6)22-9-4-3-8-18-19-10(12(13,14)15)21(8)20-9/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMHNQRVNNBBHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2=NN3C(=NN=C3C(F)(F)F)C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101124339 | |
Record name | 6-[(4,6-Dimethyl-2-pyrimidinyl)thio]-3-(trifluoromethyl)-1,2,4-triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101124339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312617-38-2 | |
Record name | 6-[(4,6-Dimethyl-2-pyrimidinyl)thio]-3-(trifluoromethyl)-1,2,4-triazolo[4,3-b]pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312617-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[(4,6-Dimethyl-2-pyrimidinyl)thio]-3-(trifluoromethyl)-1,2,4-triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101124339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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